D-Glucitol hexaisostearate
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Overview
Description
D-Glucitol hexaisostearate: is a complex ester derived from D-glucitol (also known as sorbitol) and isostearic acid. This compound is known for its unique properties, making it valuable in various industrial and scientific applications. It is a non-ionic surfactant and is often used in formulations requiring emulsification, stabilization, and solubilization.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucitol hexaisostearate is synthesized through the esterification of D-glucitol with isostearic acid. The reaction typically involves heating D-glucitol and isostearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures, usually between 150-200°C, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes using reactors designed for high-temperature operations. The process is optimized to ensure high yield and purity of the product. The use of vacuum distillation is common to remove any unreacted starting materials and by-products, ensuring the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: D-Glucitol hexaisostearate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert ester groups back to alcohols.
Substitution: Ester groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various esters and ethers depending on the substituent introduced.
Scientific Research Applications
Chemistry: D-Glucitol hexaisostearate is used as a surfactant in chemical reactions to enhance the solubility of reactants and stabilize emulsions. It is also employed in the synthesis of other complex molecules due to its reactivity and functional groups .
Biology: In biological research, this compound is used in the formulation of drug delivery systems. Its amphiphilic nature allows it to form micelles and vesicles, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability .
Medicine: this compound is investigated for its potential in creating biocompatible materials for medical applications, such as wound dressings and tissue engineering scaffolds.
Industry: In the industrial sector, this compound is used in the formulation of cosmetics, personal care products, and lubricants. Its emulsifying properties help in creating stable formulations, enhancing the texture and performance of the final products .
Mechanism of Action
D-Glucitol hexaisostearate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. The molecular targets include hydrophobic and hydrophilic interfaces, where it aligns itself to reduce interfacial tension. This alignment is facilitated by the amphiphilic nature of the molecule, with the hydrophilic D-glucitol moiety interacting with aqueous phases and the hydrophobic isostearate chains interacting with non-aqueous phases .
Comparison with Similar Compounds
D-Glucitol hexaacetate: Another ester of D-glucitol, but with acetic acid instead of isostearic acid.
Sorbitan esters: Esters derived from sorbitol and fatty acids, commonly used as emulsifiers.
Sucrose esters: Esters derived from sucrose and fatty acids, used in food and cosmetic industries.
Uniqueness: D-Glucitol hexaisostearate is unique due to its combination of D-glucitol and isostearic acid, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly effective as a non-ionic surfactant with applications in various fields, from pharmaceuticals to industrial formulations .
Properties
CAS No. |
93843-30-2 |
---|---|
Molecular Formula |
C114H218O12 |
Molecular Weight |
1780.9 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-2,3,4,5,6-pentakis(16-methylheptadecanoyloxy)hexyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C114H218O12/c1-99(2)85-73-61-49-37-25-13-19-31-43-55-67-79-91-107(115)121-97-105(123-109(117)93-81-69-57-45-33-21-15-27-39-51-63-75-87-101(5)6)113(125-111(119)95-83-71-59-47-35-23-17-29-41-53-65-77-89-103(9)10)114(126-112(120)96-84-72-60-48-36-24-18-30-42-54-66-78-90-104(11)12)106(124-110(118)94-82-70-58-46-34-22-16-28-40-52-64-76-88-102(7)8)98-122-108(116)92-80-68-56-44-32-20-14-26-38-50-62-74-86-100(3)4/h99-106,113-114H,13-98H2,1-12H3/t105-,106+,113-,114-/m1/s1 |
InChI Key |
SVZVVNOCJMMFHU-GHSJRZJJSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
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